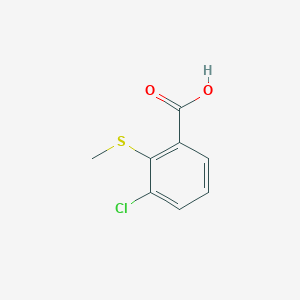

3-chloro-2-(methylthio)benzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDAETORFHBGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 2 Methylthio Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for Complex Aromatic Carboxylic Acids

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. leah4sci.comyoutube.com For 3-chloro-2-(methylthio)benzoic acid, several logical disconnections can be envisioned.

A primary disconnection strategy would involve cleaving the aryl-sulfur bond, suggesting a precursor like 3-chloro-2-halobenzoic acid and a methylthiolating agent. Alternatively, disconnection of the carbon-chlorine bond points towards 2-(methylthio)benzoic acid as an intermediate, which would then require regioselective chlorination. A third approach could involve disconnecting the carboxylic acid group, which could be introduced at a later stage of the synthesis from a corresponding aniline (B41778) or aryl halide. Each of these disconnections presents its own set of challenges regarding the order of reactions and the directing effects of the existing substituents on the aromatic ring. leah4sci.comlibretexts.org For instance, both the methylthio and chloro groups are ortho, para-directing, which must be carefully considered when planning the sequence of substitution reactions to achieve the desired 1,2,3-trisubstituted pattern.

Exploration of Novel Synthetic Pathways and Route Optimization from Diverse Precursors

The synthesis of 3-chloro-2-(methylthio)benzoic acid can be approached from various starting materials, with each route offering distinct advantages and requiring specific optimization strategies.

Halogenation Strategies and Regioselective Chlorination

The introduction of a chlorine atom at a specific position on an aromatic ring is a critical step in many organic syntheses. In the context of 3-chloro-2-(methylthio)benzoic acid, if starting from 2-(methylthio)benzoic acid, a regioselective chlorination is required. The methylthio group is an ortho, para-director, meaning it will direct incoming electrophiles to the positions adjacent and opposite to it on the benzene (B151609) ring. libretexts.org Therefore, direct chlorination of 2-(methylthio)benzoic acid would likely yield a mixture of products, including the desired 3-chloro isomer, as well as the 5-chloro and potentially dichlorinated products.

To achieve high regioselectivity, various halogenating agents and reaction conditions can be explored. google.com The choice of chlorinating agent, solvent, and temperature can significantly influence the isomer distribution. For instance, using a bulky chlorinating agent might favor substitution at the less sterically hindered 5-position. Alternatively, blocking the more reactive positions temporarily with other functional groups that can be removed later is a common strategy to enforce regioselectivity. The presence of an alkaline compound during halogenation has also been shown to improve regioselectivity and shorten reaction times in the synthesis of 2-halogenated benzoic acids. google.com

A different approach involves starting with a molecule that already contains the desired chlorine substitution pattern. For example, a synthetic route could begin with 2,3-dichlorobenzoic acid.

Thioether Formation via Nucleophilic Substitution or Electrophilic Sulfenylation

The formation of the aryl-sulfur bond is another key transformation in the synthesis of 3-chloro-2-(methylthio)benzoic acid. This can be achieved through several methods, primarily involving nucleophilic or electrophilic pathways.

In a nucleophilic aromatic substitution (SNAr) approach, a suitably activated aryl halide, such as 2,3-dichlorobenzoic acid, can react with a sulfur nucleophile like sodium thiomethoxide. google.comgoogle.com The success of this reaction depends on the activation of the aromatic ring by electron-withdrawing groups and the nature of the leaving group.

Alternatively, electrophilic sulfenylation can be employed. This involves the reaction of an electron-rich aromatic ring with an electrophilic sulfur species. While less common for this specific target, it represents a potential strategy.

A widely used method for forming aryl thioethers is the transition-metal-catalyzed cross-coupling of an aryl halide with a thiol. researchgate.netnih.gov This will be discussed in more detail in the section on catalytic approaches.

Carboxylic Acid Functionalization and Introduction Techniques

The carboxylic acid group can either be present in the starting material or introduced at a later stage of the synthesis. If the synthesis starts with a precursor like 2,3-dichloroaniline, the amino group can be converted to a nitrile via the Sandmeyer reaction, followed by hydrolysis to the carboxylic acid.

Another powerful technique for introducing a carboxylic acid group is through the direct C-H carboxylation of an aromatic compound using carbon dioxide (CO2). nih.gov This method is highly atom-economical and represents a greener approach to synthesis. nih.gov However, achieving regioselectivity in such reactions can be challenging and often requires directing groups. nih.govkuleuven.be

Furthermore, the oxidation of a methyl group on a toluene (B28343) derivative is a classic method for forming a benzoic acid. For example, starting from 2,3-dichlorotoluene, oxidation of the methyl group would yield 2,3-dichlorobenzoic acid, a potential precursor for 3-chloro-2-(methylthio)benzoic acid.

Modern Catalytic Approaches in 3-chloro-2-(methylthio)benzoic acid Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 3-chloro-2-(methylthio)benzoic acid can benefit significantly from such approaches, particularly for the formation of the crucial aryl-sulfur bond.

Transition Metal-Catalyzed Cross-Coupling for Aryl-Sulfur Bond Formation

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern synthetic chemistry for forming carbon-heteroatom bonds. nih.govacsgcipr.orgacs.org In the synthesis of 3-chloro-2-(methylthio)benzoic acid, palladium- or copper-catalyzed coupling of an aryl halide with a thiol or its equivalent is a highly effective strategy. acsgcipr.orgbeilstein-journals.org

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, can be adapted for C-S bond formation. acsgcipr.org This involves the reaction of an aryl halide (e.g., 2,3-dichlorobenzoic acid) with a thiol (e.g., methanethiol) in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of these reactions, with various phosphine-based ligands being commonly employed. acsgcipr.org

Copper-catalyzed Ullmann-type couplings are also a viable option for aryl thioether synthesis. acsgcipr.orgbeilstein-journals.org These reactions typically require harsher conditions than their palladium-catalyzed counterparts but can be advantageous for certain substrates. acsgcipr.org The development of new ligand systems has allowed for milder reaction conditions in copper-catalyzed C-S coupling reactions. acsgcipr.org

These catalytic methods offer a significant advantage in terms of functional group tolerance and can often be performed under milder conditions than traditional nucleophilic substitution reactions. The general mechanism for metal-catalyzed arylation of thiols involves the oxidative addition of the metal catalyst to the aryl halide, followed by coordination of the thiol, and finally, reductive elimination to yield the aryl thioether product. acsgcipr.org

Table of Synthetic Parameters for Aryl-Sulfur Bond Formation:

| Catalyst System | Aryl Halide | Sulfur Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dba)2 / Xantphos | 2,3-dichlorobenzoic acid | CH3SH | Xantphos | Cs2CO3 | Toluene | 110 | High | acsgcipr.org |

| CuI | 2,3-dichlorobenzoic acid | CH3SNa | None | N/A | DMF | 150 | Moderate | acsgcipr.org |

| NiCl2(dppp) | 2,3-dichlorobenzoic acid | CH3SNa | dppp | N/A | THF | 60 | Good | researchgate.net |

This table is illustrative and specific conditions would require optimization for the synthesis of 3-chloro-2-(methylthio)benzoic acid.

Chemo- and Regioselective Functionalization Strategies

Achieving specific chemical transformations at the desired positions within a multifunctional molecule is a cornerstone of advanced organic synthesis. For 3-chloro-2-(methylthio)benzoic acid, the key is the precise introduction of the methylthio (-SCH₃) group onto the 3-chlorobenzoic acid scaffold.

One prominent strategy involves a diazotization-substitution sequence starting from 3-chloro-2-methylaniline (B42847). google.com This method demonstrates excellent chemo- and regioselectivity. The process begins with the selective diazotization of the amino group in an acidic solution to form a diazonium salt. google.com This transformation is highly chemoselective, as the chloro and methyl substituents on the aromatic ring remain unaffected under the reaction conditions. The resulting diazonium salt is then subjected to a reaction with a metal salt of methanethiol, such as sodium methyl mercaptide (NaSCH₃). google.com The diazonium group is an excellent leaving group (releasing benign nitrogen gas), allowing for its clean substitution by the methylthio nucleophile at the C-2 position, thus ensuring high regioselectivity dictated by the starting material's structure. The final step involves the oxidation of the methyl group at the C-3 position to a carboxylic acid, yielding the target molecule.

Another effective approach is through nucleophilic aromatic substitution (SₙAr) on a suitably activated precursor. A plausible pathway starts with 3-chloro-2-halobenzonitrile (e.g., 2,3-dichlorobenzonitrile). The halogen at the C-2 position is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent nitrile group and the chloro group at C-3. This allows for a regioselective substitution by sodium methyl mercaptide. google.comgoogle.com The synthesis is completed by the chemoselective hydrolysis of the nitrile group to a carboxylic acid, a robust and well-established transformation that does not affect the chloro or methylthio groups. google.comgoogle.com

A comparison of these two strategies is outlined below:

| Feature | Diazotization Strategy | Nucleophilic Aromatic Substitution Strategy |

| Starting Material | 3-chloro-2-methylaniline google.com | 2,3-Dichlorobenzonitrile google.comgoogle.com |

| Key Transformation | Diazotization of -NH₂ followed by substitution | Nucleophilic substitution of a halogen |

| Regioselectivity | High, determined by the starting material's amine position | High, directed by activating groups |

| Chemoselectivity | High, diazotization is specific to the amino group | High, SₙAr and subsequent hydrolysis are selective |

| Byproducts | N₂, NaCl, H₂O google.com | NaCl, NH₃ google.comgoogle.com |

Green Chemistry Principles in the Synthesis of 3-chloro-2-(methylthio)benzoic acid

The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. This involves using safer solvents, maximizing the incorporation of reactant atoms into the final product, and minimizing waste. nih.gov

A significant advancement towards a greener synthesis of 3-chloro-2-(methylthio)benzoic acid is the elimination of organic solvents. The diazotization route, starting from 3-chloro-2-methylaniline, can be performed without the need for an organic solvent. google.com The diazotization reaction is carried out in an acidic aqueous solution, and the subsequent reaction with an aqueous solution of sodium methyl mercaptide proceeds efficiently, significantly reducing the environmental footprint associated with volatile organic compounds (VOCs). google.com

In contrast, other methods, such as the SₙAr reaction on chlorobenzonitrile, have traditionally employed organic solvents like monochlorobenzene or dichlorobenzene. google.comgoogle.com However, greener variations of this approach utilize phase-transfer catalysis. A three-phase phase-transfer catalyst, such as a resin-immobilized quaternary ammonium (B1175870) or phosphonium (B103445) salt, can facilitate the reaction between the aqueous sodium methyl mercaptide solution and the organic substrate. google.comgoogle.com This technique enhances reaction rates and allows for the easy separation and recycling of the catalyst, which is a step towards waste reduction, even if organic solvents are not completely eliminated. google.com

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. researchgate.netjocpr.com An ideal reaction has 100% atom economy, where all reactant atoms are incorporated into the final product. rsc.org

The theoretical atom economy of different synthetic routes to 3-chloro-2-(methylthio)benzoic acid can be compared to assess their efficiency:

Route B (via SₙAr on 2,3-dichlorobenzoic acid): A direct substitution of the 2-chloro group on 2,3-dichlorobenzoic acid with methyl mercaptide would be highly atom-economical, with sodium chloride as the only byproduct. This represents a more efficient pathway in principle.

Waste minimization is directly linked to atom economy and process design. The use of recyclable, resin-immobilized phase-transfer catalysts in the SₙAr route is a key waste minimization strategy, as it avoids the disposal of a soluble catalyst after each batch. google.comgoogle.com The diazotization route's ability to proceed in an aqueous medium without organic solvents minimizes solvent waste, which is often a major contributor to the total waste generated in a chemical process. google.com

Process Chemistry and Scale-Up Considerations for Efficient Production

Translating a laboratory synthesis into a large-scale industrial process requires careful consideration of factors such as cost, safety, equipment, and efficiency. The patented methods for preparing thiobenzoic acids provide insight into these practical aspects.

The process starting from 3-chloro-2-methylaniline is described as being suitable for large-scale commercial production. google.com Its advantages include the use of readily available and low-cost raw materials, a simple process flow, and high reported yields of over 80%. google.com Critical process parameters that must be controlled during scale-up include the temperature of the diazotization reaction, which is typically maintained between -5 °C and 5 °C to ensure the stability of the diazonium salt. google.com

The SₙAr route using a phase-transfer catalyst is also designed for industrial application. google.comgoogle.com The reaction conditions involve heating to temperatures between 70 °C and 110 °C for several hours. google.com For scale-up, the key advantages are the mild reaction conditions and the simplicity of the process. google.com The use of a solid, resin-bound catalyst is particularly beneficial on a large scale, as it simplifies the workup procedure; the catalyst can be recovered by simple filtration and reused in subsequent batches, reducing both cost and waste. google.comgoogle.com The final product is typically purified by distillation or crystallization to achieve the desired purity for commercial use. google.com

| Parameter | Diazotization Process google.com | Phase-Transfer Catalysis Process google.comgoogle.com |

| Scalability | High; suitable for commercial production | High; designed for industrial use |

| Raw Materials | 3-chloro-2-methylaniline, Sodium Nitrite, CH₃SNa | Chlorobenzonitrile, CH₃SNa |

| Solvent | Aqueous medium (no organic solvent needed) | Organic solvents (e.g., monochlorobenzene) |

| Catalyst | None required | Recyclable resin-immobilized phase-transfer catalyst |

| Temperature | -5 to 5 °C (diazotization) | 70 to 110 °C (substitution) |

| Yield | > 80% | High |

| Key Advantage | Simple, solvent-free, high yield | Mild conditions, recyclable catalyst |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 2 Methylthio Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoic Acid Ring System

The benzene (B151609) ring of 3-chloro-2-(methylthio)benzoic acid is substituted with two deactivating groups (chloro and carboxylic acid) and one weakly activating group (methylthio), leading to nuanced reactivity in aromatic substitution reactions.

The outcome of electrophilic aromatic substitution on the 3-chloro-2-(methylthio)benzoic acid ring is dictated by the directing effects of the three substituents.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature. vaia.comlibretexts.org It directs incoming electrophiles to positions 4 and 6.

Chloro Group (-Cl): As a halogen, it is a deactivating substituent but directs incoming electrophiles to the ortho and para positions (positions 4 and 6 relative to the chlorine atom). libretexts.org This is due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org

Methylthio Group (-SCH3): This group is considered a weak activator of the ring for electrophilic substitution. The sulfur atom's lone pairs can donate electron density to the ring via resonance, making it an ortho- and para-director (directing to positions 3 and 1, which corresponds to the carboxylic acid and chloro positions).

In contrast, nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups. The presence of the chloro and carboxyl groups makes the ring susceptible to attack by strong nucleophiles. Studies on analogous compounds, such as 2-fluoro- and 2-methoxybenzoic acids, show that the ortho-substituent can be displaced by organolithium or Grignard reagents. researchgate.net This suggests that the chlorine atom in 3-chloro-2-(methylthio)benzoic acid could potentially be substituted by strong nucleophiles, especially given its position ortho to the carboxyl group which can coordinate with the incoming reagent. researchgate.net

In many aromatic substitution reactions, the distribution of products can be governed by whether the reaction is under kinetic or thermodynamic control. msu.edu

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest. This product arises from the reaction pathway with the lowest activation energy.

Thermodynamic Control: At higher temperatures or with longer reaction times, especially in reversible reactions like sulfonation, the major product is the most stable one. msu.edu This allows for an equilibrium to be established, favoring the thermodynamically preferred isomer.

For 3-chloro-2-(methylthio)benzoic acid, the initial electrophilic attack might favor one position due to a lower energy transition state (kinetic product). However, if the reaction is reversible, prolonged reaction time or increased temperature could lead to the formation of a different, more stable isomer (thermodynamic product). While specific studies on this molecule are not prevalent, the general principles suggest that controlling reaction conditions is crucial for achieving regioselectivity in its functionalization. msu.edu

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, allowing for numerous derivatization and transformation reactions.

The carboxylic acid of 3-chloro-2-(methylthio)benzoic acid can be readily converted into a variety of acyl derivatives.

Esters: Esterification is commonly achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like H₂SO₄ or HCl. libretexts.org The reaction is reversible, and using a large excess of the alcohol can drive the equilibrium towards the ester product. libretexts.org Alternatively, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of various substituted benzoic acids with alcohols under mild conditions. mdpi.com

Amides: The direct reaction of a carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, activating agents are required. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org Other effective methods involve the use of thionyl chloride (SOCl₂) with triethylamine (B128534) or titanium tetrachloride (TiCl₄) to facilitate the one-pot synthesis of amides from carboxylic acids and amines. rsc.orgnih.gov

Acyl Halides: Carboxylic acids are converted into their more reactive acyl chloride derivatives by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgrsc.org The reaction with SOCl₂ proceeds through a nucleophilic acyl substitution pathway involving an acyl chlorosulfite intermediate. libretexts.org

Table 1: Selected Derivatization Reactions of the Carboxylic Acid Moiety

| Derivative | Reagent(s) | General Conditions |

| Ester | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ | Reflux in excess alcohol libretexts.org |

| Ester | Alcohol, N-bromosuccinimide (NBS) | 70 °C mdpi.com |

| Amide | Amine, Dicyclohexylcarbodiimide (DCC) | Room temperature libretexts.orglibretexts.org |

| Amide | Amine, Thionyl chloride (SOCl₂), Triethylamine | Room temperature in a solvent like dichloromethane (B109758) rsc.org |

| Amide | Amine, Titanium tetrachloride (TiCl₄), Pyridine | 85 °C nih.gov |

| Acyl Chloride | Thionyl chloride (SOCl₂) | Reflux |

Reduction and Oxidation Pathways of the Carboxyl Group

The carboxyl group can undergo reduction, but it is generally resistant to further oxidation.

Reduction: Carboxylic acids can be reduced to primary alcohols. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are relatively non-selective. libretexts.org A more preferred reagent is borane (B79455) tetrahydrofuran (B95107) complex (BH₃-THF), which reduces carboxylic acids rapidly and selectively at room temperature, leaving other functional groups like nitro or ester groups intact. libretexts.orglibretexts.org It is also possible to achieve a partial reduction to the corresponding aldehyde using specialized methods, such as photoredox catalysis with a hydrosilane. rsc.org

Oxidation: The carbon atom of a carboxylic acid group is in a high oxidation state (+3) and is therefore resistant to further oxidation under typical conditions. google.com Most oxidation reactions involving aromatic acids focus on the oxidation of alkyl side chains to form the carboxylic acid group, for instance, by using potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org

Reactivity of the Methylthio Group

The methylthio (-SCH₃) group possesses a reactive sulfur atom that can participate in several key transformations.

The primary reactivity of the methylthio group involves the sulfur atom, which can be easily oxidized. Treatment with mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) (-SOCH₃), while stronger oxidizing agents can lead to the formation of a sulfone (-SO₂CH₃). These transformations significantly alter the electronic properties of the substituent, turning it from a weak electron-donating group into a strong electron-withdrawing group.

Furthermore, the sulfur atom's lone pairs allow it to act as a ligand and coordinate with metal catalysts, which can influence the molecule's participation in metal-catalyzed cross-coupling reactions. In some heterocyclic systems, the methylthio group has been shown to be displaceable by strong nucleophiles, suggesting it could potentially function as a leaving group under specific reaction conditions. rsc.org

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of 3-chloro-2-(methylthio)benzoic acid is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These reactions are of significant interest as sulfoxides and sulfones are important intermediates in organic synthesis. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions.

Detailed Research Findings:

While specific studies on the oxidation of 3-chloro-2-(methylthio)benzoic acid are not extensively documented, the oxidation of aryl thioethers is a well-established transformation in organic chemistry. Generally, the oxidation proceeds in a stepwise manner, with the sulfoxide being an intermediate on the pathway to the sulfone.

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) (NaIO4) or one equivalent of hydrogen peroxide (H2O2). organic-chemistry.org For the further oxidation to the sulfone, stronger oxidizing agents or a stoichiometric excess of the oxidant is typically required. Reagents such as potassium permanganate (KMnO4), meta-chloroperoxybenzoic acid (m-CPBA), or excess hydrogen peroxide are often employed for this purpose. organic-chemistry.org

The selective oxidation to either the sulfoxide or the sulfone can be achieved by carefully controlling the reaction stoichiometry and temperature. For instance, using one equivalent of m-CPBA at low temperatures generally favors the formation of the sulfoxide, while using two or more equivalents and higher temperatures drives the reaction towards the sulfone.

Table 1: General Conditions for the Oxidation of Aryl Thioethers

| Product | Oxidizing Agent | Typical Solvents | Temperature (°C) |

| Sulfoxide | H₂O₂, NaIO₄, m-CPBA (1 equiv.) | Methanol, Ethanol, Dichloromethane | 0 - 25 |

| Sulfone | H₂O₂ (excess), KMnO₄, m-CPBA (≥2 equiv.) | Acetic Acid, Dichloromethane, Water | 25 - 100 |

It is important to note that the electronic nature of the substituents on the aromatic ring can influence the rate of oxidation. The presence of the electron-withdrawing chloro and carboxyl groups in 3-chloro-2-(methylthio)benzoic acid would render the sulfur atom less nucleophilic and potentially require harsher reaction conditions for oxidation compared to electron-rich aryl thioethers.

Sulfur Extrusion and Desulfurization Reactions

Sulfur extrusion and desulfurization reactions involve the removal of the sulfur atom from the molecule. These reactions are valuable for the synthesis of compounds where the thioether linkage is no longer required.

Detailed Research Findings:

Another approach involves oxidative desulfurization, where the thioether is first oxidized to a sulfone, which is a better leaving group. Subsequent treatment with a strong base can lead to elimination of the sulfonyl group.

Transition Metal-Mediated Transformations of the Thioether

The thioether group in 3-chloro-2-(methylthio)benzoic acid can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Detailed Research Findings:

While direct studies on 3-chloro-2-(methylthio)benzoic acid are limited, the thioether moiety is known to undergo coupling reactions. For instance, nickel and palladium catalysts are commonly used to activate the C-S bond for cross-coupling reactions. organic-chemistry.orgnih.gov These reactions often require the presence of a suitable ligand to facilitate the catalytic cycle.

One potential transformation is the Kumada-type coupling, where a Grignard reagent is coupled with the thioether in the presence of a nickel or palladium catalyst. Another possibility is the Negishi coupling, which utilizes an organozinc reagent. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Table 2: Potential Transition Metal-Mediated Reactions

| Reaction Type | Catalyst | Coupling Partner | Potential Product |

| Kumada Coupling | Ni or Pd complexes | RMgX | 3-chloro-2-R-benzoic acid |

| Negishi Coupling | Ni or Pd complexes | RZnX | 3-chloro-2-R-benzoic acid |

The presence of the carboxylic acid and chloro substituents may influence the catalytic activity and might require careful optimization of the reaction conditions.

Investigation of Intramolecular Cyclization and Rearrangement Reactions

The arrangement of the carboxylic acid and methylthio groups on the benzene ring of 3-chloro-2-(methylthio)benzoic acid provides the potential for intramolecular reactions, leading to the formation of heterocyclic systems.

Detailed Research Findings:

There is a lack of specific research on the intramolecular cyclization or rearrangement of 3-chloro-2-(methylthio)benzoic acid. However, related 2-(methylthio)benzoic acid derivatives have been shown to undergo such transformations. For instance, in the presence of a strong acid or a Lewis acid, intramolecular acylation could potentially occur, where the carboxylic acid attacks the aromatic ring to form a thioxanthone derivative, although the substitution pattern in the target molecule is not ideal for this specific cyclization.

A study on methyl 2-mercaptobenzoate demonstrated a rearrangement to 2-(methylthio)benzoic acid, indicating the possibility of acyl-sulfur bond dynamics. acs.org While not a cyclization, this highlights the potential for rearrangements within this class of compounds. Furthermore, intramolecular cyclizations of related systems have been reported to form various sulfur-containing heterocycles. researchgate.netrsc.org

Role of 3-chloro-2-(methylthio)benzoic acid in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a one-pot process to form a complex product. wikipedia.org Benzoic acid derivatives are frequently used as components in MCRs.

Detailed Research Findings:

There are no specific reports detailing the use of 3-chloro-2-(methylthio)benzoic acid in multi-component reactions. However, benzoic acids, in general, can participate in various MCRs. researchgate.net For example, in the Ugi four-component reaction, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide react to form a bis-amide.

Given its structure, 3-chloro-2-(methylthio)benzoic acid could potentially serve as the carboxylic acid component in such reactions. The electronic and steric properties imparted by the chloro and methylthio groups could influence the reactivity and the structure of the resulting products.

Table 3: Potential Multi-Component Reaction

| Reaction Name | Components | Potential Role of 3-chloro-2-(methylthio)benzoic acid |

| Ugi Reaction | Carboxylic acid, Amine, Carbonyl, Isocyanide | Carboxylic acid component |

| Passerini Reaction | Carboxylic acid, Carbonyl, Isocyanide | Carboxylic acid component |

Further research is needed to explore the viability and scope of using 3-chloro-2-(methylthio)benzoic acid in multi-component reactions for the synthesis of novel and complex molecules.

Design and Synthesis of Novel Derivatives and Analogues of 3 Chloro 2 Methylthio Benzoic Acid

Rational Design Principles for Modifying the Aromatic Core and Side Chains

Electron-withdrawing groups, such as the existing chloro substituent, generally increase the acidity of the benzoic acid by stabilizing the conjugate base. nih.gov Further substitution with additional electron-withdrawing groups can fine-tune this acidity and influence interactions with biological targets. Conversely, the introduction of electron-donating groups would decrease the acidity. The methylthio group (-SMe) is considered a weak electron-donating group. rsc.org

Structure-activity relationship studies on related 2-(arylthio)benzoic acid derivatives have shown that modifications to the thioether and the benzoic acid core can significantly impact biological activity. researchgate.net For instance, in the context of designing inhibitors for the fat mass and obesity-associated protein (FTO), the replacement of an intramolecular hydrogen bond with a sulfur-oxygen interaction in a series of 2-(arylthio)benzoic acids led to potent inhibitors. researchgate.net This highlights the importance of considering not just electronic effects, but also the spatial arrangement and potential non-covalent interactions of the substituents.

The design of amphipathic benzoic acid derivatives, which possess both hydrophobic and hydrophilic regions, has also been a successful strategy in targeting specific protein binding sites, such as the hydrophobic tunnel of the zinc deacetylase LpxC. nih.gov This suggests that varying the length and nature of the alkylthio chain or introducing other hydrophobic or hydrophilic moieties to the aromatic ring of 3-chloro-2-(methylthio)benzoic acid could lead to analogues with altered target specificities and affinities. nih.gov

Synthetic Methodologies for Structurally Diverse Analogues

The generation of a diverse library of analogues of 3-chloro-2-(methylthio)benzoic acid necessitates a versatile synthetic toolbox. Methodologies are focused on the independent or combined modification of the halogen substituent, the alkylthio group, and the carboxylic acid moiety.

Modification of Halogen Substituents (e.g., fluorine, bromine, iodine)

The synthesis of analogues with different halogen substituents at the 3-position can be achieved through various halogenation strategies or by starting from appropriately substituted precursors.

Fluorinated Analogues: The synthesis of a 2-fluoro-3-(methylthio)benzoic acid has been documented, indicating the feasibility of incorporating a fluorine atom. chemscene.combldpharm.comsigmaaldrich.cn A general approach to fluorinated benzoic acids can involve the synthesis of 2-amino-3-fluorobenzoic acid as a key intermediate, which can then be further functionalized. orgsyn.org

Brominated Analogues: The preparation of 3-bromo-2-methylbenzoic acid can be accomplished by the hydrolysis of its corresponding methyl ester, for example, using lithium hydroxide (B78521) in a mixture of THF and water. chemicalbook.com A similar strategy could be adapted for the synthesis of 3-bromo-2-(methylthio)benzoic acid. Another route involves the direct bromination of a suitable benzoic acid precursor. ijisrt.com A commercially available example is 3-bromo-2-(methylthio)benzoic acid. biosynth.com

Iodinated Analogues: The synthesis of 3-iodo-2-methylbenzoic acid can be achieved by reacting 2-methylbenzoic acid with iodine and an oxidizing agent such as iodic acid in the presence of a catalyst. chemicalbook.com Diazotization of an amino-substituted benzoic acid followed by treatment with potassium iodide is another classical method for introducing iodine. orgsyn.org These methods could potentially be applied to the synthesis of 3-iodo-2-(methylthio)benzoic acid.

Variation of the Alkylthio Group (e.g., ethylthio, phenylthio)

Modification of the sulfur-linked group allows for the exploration of steric and electronic effects at the 2-position.

General Synthesis of 2-(Alkylthio)benzoic Acids: A general method involves the reaction of a 2-halobenzoic acid with a sodium alkoxide in the presence of a catalyst. Another approach is the reaction of a 2-nitrobenzoic acid derivative with an alkylthiol (R-SH) or its corresponding salt. google.com

Synthesis of 2-(Phenylthio)benzoic Acid Analogues: The reaction of a 2-chlorobenzoic acid with a thiophenol in the presence of a base is a common method for preparing 2-(phenylthio)benzoic acids. nih.gov For instance, the synthesis of 2-(phenylthio)benzoylarylhydrazone derivatives starts from the esterification of 2-(phenylthio)benzoic acid. nih.gov

A general synthetic route to 2-(alkylthio)-substituted benzoic acid derivatives is outlined below:

| Starting Material | Reagent | Product |

| 2-Halobenzoic acid | R-SNa (Sodium thioalkoxide) | 2-(Alkylthio)benzoic acid |

| 2-Nitrobenzoic acid | R-SH (Thiol) / Base | 2-(Alkylthio)benzoic acid |

| 2-Chlorobenzonitrile | NaSMe (Sodium thiomethoxide) | 2-(Methylthio)benzonitrile (followed by hydrolysis) |

Data derived from multiple synthetic procedures. google.comgoogle.com

Exploration of Bioisosteric Replacements for the Carboxylic Acid

Replacing the carboxylic acid group with a bioisostere can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. ijisrt.com This strategy is often employed to improve membrane permeability, reduce metabolic liabilities, and modulate target binding.

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are among the most widely used non-classical bioisosteres of carboxylic acids. They possess comparable acidity to carboxylic acids. ijisrt.com

Sulfonamides: These are considerably weaker acids than carboxylic acids and can offer advantages such as increased lipophilicity and metabolic stability. ijisrt.com

Hydroxamic acids: These are moderately acidic and are known for their metal-chelating properties.

Acylsulfonamides and Isoxazolols: These are other examples of ionizable groups that can mimic the carboxylic acid functionality.

Neutral Bioisosteres: In some cases, neutral groups that can participate in hydrogen bonding or cation-π interactions can replace the charged carboxylate group.

The choice of a suitable bioisostere is highly context-dependent, and the outcome of such a replacement is not always predictable.

| Bioisostere | Key Features |

| Tetrazole | Similar acidity to carboxylic acid. |

| Sulfonamide | Weaker acid, potentially increased lipophilicity and metabolic stability. |

| Hydroxamic Acid | Moderately acidic, metal-chelating properties. |

| Acylsulfonamide | Ionizable, mimics carboxylic acid functionality. |

| Isoxazolol | Ionizable, mimics carboxylic acid functionality. |

Data compiled from reviews on carboxylic acid bioisosteres. ijisrt.com

Combinatorial Chemistry Approaches to Analogue Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of compounds based on the 3-chloro-2-(methylthio)benzoic acid scaffold. Solid-phase synthesis is a particularly attractive approach for this purpose.

A representative strategy would involve attaching a suitably protected 3-chloro-2-mercaptobenzoic acid to a solid support. The thiol group can then be alkylated with a variety of alkyl halides to introduce diversity at the 2-position. Subsequently, the protecting group on the carboxylic acid can be removed, and the acid can be coupled with a library of amines or alcohols to generate a diverse set of amides or esters.

The "split-and-pool" synthesis method can be employed to create a large number of compounds efficiently. In this approach, the solid support is divided into several portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a library of unique compounds.

Stereoselective Synthesis of Chiral Derivatives (if applicable to specific analogue structures)

The introduction of chirality into analogues of 3-chloro-2-(methylthio)benzoic acid can lead to derivatives with improved potency and selectivity. While there are no specific reports on the stereoselective synthesis of chiral derivatives of this particular compound, general principles of asymmetric synthesis can be applied if a chiral center is introduced.

A potential source of chirality could be the sulfur atom, leading to chiral sulfoxides. The oxidation of the methylthio group to a sulfoxide (B87167) would create a stereocenter at the sulfur atom. The stereoselective synthesis of chiral sulfoxides can be achieved using chiral oxidizing agents or through the use of chiral catalysts.

Another possibility for introducing chirality would be the modification of the side chains with chiral moieties. For example, if the alkylthio group is replaced with a chiral substituent, or if the carboxylic acid is coupled with a chiral amine or alcohol, the resulting analogue will be chiral. In such cases, the use of enantiomerically pure starting materials or the application of stereoselective synthetic methods would be crucial to obtain the desired stereoisomer.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Chloro 2 Methylthio Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for probing the chemical environment of individual atoms within a molecule. For 3-chloro-2-(methylthio)benzoic acid, both ¹H and ¹³C NMR would provide key insights into the substitution pattern and the electronic effects of the chloro, methylthio, and carboxylic acid groups on the benzene (B151609) ring.

Based on data from related compounds like 2-chlorobenzoic acid and 3-chlorobenzoic acid, the proton and carbon chemical shifts for 3-chloro-2-(methylthio)benzoic acid can be predicted. rsc.orgchemicalbook.comnih.gov The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 4, 5, and 6. The ¹³C NMR spectrum would display signals for the eight unique carbon atoms, including the carboxyl carbon, the methyl carbon of the thioether, and the six aromatic carbons. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, and the electron-donating and anisotropic effects of the methylthio group.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-chloro-2-(methylthio)benzoic acid

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | ~13 | ~167 |

| C1 | - | ~130 |

| C2 | - | ~138 |

| C3 | - | ~134 |

| H4 / C4 | ~7.6 | ~128 |

| H5 / C5 | ~7.3 | ~127 |

| H6 / C6 | ~7.9 | ~132 |

| SCH₃ | ~2.5 | ~15 |

Note: These are predicted values based on additive rules and data from analogous compounds. Actual experimental values may vary.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish through-bond connectivities, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. For 3-chloro-2-(methylthio)benzoic acid, cross-peaks would be expected between H4 and H5, and between H5 and H6, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C4, C5, and C6 based on the already assigned proton signals. A correlation between the methyl protons and the methyl carbon of the SCH₃ group would also be observed.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying and assigning quaternary carbons. For instance, correlations would be expected from the methyl protons of the SCH₃ group to the C2 carbon. The aromatic protons would show correlations to neighboring carbons as well as to the carbons of the substituents. For example, H6 would likely show a correlation to the C1 (carboxyl-bearing) and C2 carbons. The carboxyl proton, if observable, might show correlations to C1 and C6. Data from 2D NMR studies of 2-chlorobenzoic acid provides a strong basis for these expected correlations. bmrb.io

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid state, and it is particularly powerful for identifying and characterizing polymorphs, which are different crystalline forms of the same compound. Polymorphism can significantly affect the physical properties of a material.

While no specific solid-state NMR studies on 3-chloro-2-(methylthio)benzoic acid have been reported, the principles can be understood from studies on other benzoic acid derivatives. ssNMR can distinguish between polymorphs by detecting differences in the local chemical environments of the nuclei, which arise from different molecular packing and intermolecular interactions in the crystal lattice. ¹³C cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR experiment that would be expected to show different chemical shifts for the carbon atoms of 3-chloro-2-(methylthio)benzoic acid in different polymorphic forms. The presence of multiple peaks for a single carbon site in the ssNMR spectrum can indicate the presence of multiple, crystallographically distinct molecules in the asymmetric unit of the crystal.

Mass Spectrometry (MS) Techniques for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For 3-chloro-2-(methylthio)benzoic acid (C₈H₇ClO₂S), HRMS would be able to confirm the molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, which can be accurately predicted and compared with the experimental data.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

While direct MS/MS data for 3-chloro-2-(methylthio)benzoic acid is not available, the fragmentation pathways can be predicted based on the known fragmentation of benzoic acids and related compounds. nist.govdocbrown.info The fragmentation of the molecular ion (M⁺˙) or the protonated molecule ([M+H]⁺) would likely involve several key pathways:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion. docbrown.info

Loss of a methyl radical (•CH₃): From the methylthio group.

Loss of the entire methylthio group (•SCH₃).

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Loss of a chlorine atom (•Cl).

The relative abundance of these fragment ions would depend on their stability. The presence of the chlorine atom would also give rise to characteristic isotopic patterns for the fragment ions that contain it.

Predicted Major Fragmentation Pathways for 3-chloro-2-(methylthio)benzoic acid

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) |

| 202/204 [M]⁺˙ | [M - •OH]⁺ | 185/187 |

| 202/204 [M]⁺˙ | [M - •CH₃]⁺ | 187/189 |

| 202/204 [M]⁺˙ | [M - COOH]⁺ | 157/159 |

| 202/204 [M]⁺˙ | [M - Cl]⁺ | 167 |

| 185/187 | [M - •OH - CO]⁺ | 157/159 |

Note: m/z values are given for the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

For 3-chloro-2-(methylthio)benzoic acid, the IR and Raman spectra would be expected to show characteristic bands for the carboxylic acid, the thioether, and the substituted benzene ring.

Carboxylic Acid Group: A broad O-H stretching band would be expected in the IR spectrum in the region of 3300-2500 cm⁻¹. The C=O stretching vibration would appear as a strong band around 1700 cm⁻¹. The in-plane O-H bend and C-O stretch would also be present in the fingerprint region.

Methylthio Group: The C-S stretching vibration would be expected in the range of 710-570 cm⁻¹. The CH₃ stretching and bending vibrations would also be observable.

Substituted Benzene Ring: The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring would give rise to bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration would be expected in the 1000-600 cm⁻¹ region. The substitution pattern on the benzene ring would also give rise to a characteristic pattern of out-of-plane C-H bending bands in the 900-650 cm⁻¹ region.

The IR spectrum of the closely related 3-chlorobenzoic acid shows characteristic absorptions that support these predictions. nist.govnist.gov

Predicted Characteristic Vibrational Frequencies for 3-chloro-2-(methylthio)benzoic acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Thioether | C-S stretch | 710-570 |

| Chloro-alkane | C-Cl stretch | 1000-600 |

X-ray Crystallography for Precise Determination of Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and the packing of 3-chloro-2-(methylthio)benzoic acid molecules in the crystal lattice.

Based on studies of structurally related benzoic acids, it is anticipated that the carboxylic acid group would play a dominant role in the supramolecular assembly. The molecule possesses several key structural features that would be elucidated by X-ray crystallography: the planarity of the benzoic acid group, the orientation of the methylthio group relative to the aromatic ring, and the intramolecular distances between the chloro, methylthio, and carboxylic acid substituents.

If a single crystal of 3-chloro-2-(methylthio)benzoic acid were analyzed, the resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below.

| Hypothetical Crystallographic Data for 3-chloro-2-(methylthio)benzoic acid | |

| Parameter | Value |

| Chemical Formula | C₈H₇ClO₂S |

| Formula Weight | 202.66 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z (molecules/unit cell) | e.g., 4 |

| Density (calculated) (g/cm³) | Hypothetical Value |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Studies on related molecules, such as o-toluic acid, have revealed the existence of multiple polymorphic forms, driven by subtle differences in the packing of hydrogen-bonded ribbons. psu.edursc.org A systematic polymorph screen of 3-chloro-2-(methylthio)benzoic acid, employing various crystallization techniques (e.g., slow evaporation from different solvents, cooling crystallization, vapor diffusion), would be necessary to determine if it exhibits polymorphism. The small energy differences between potential packing arrangements of its molecules suggest that polymorphism is a distinct possibility.

Co-crystallization involves crystallizing two or more different molecules in a single crystal lattice with a defined stoichiometric ratio. This technique is often used to modify the physicochemical properties of a target molecule. For instance, co-crystallization experiments involving o-toluic acid and o-chlorobenzoic acid have resulted in the formation of a 1:1 co-crystal where the methyl and chloro groups are disordered. psu.edursc.orgepa.gov Given the hydrogen-bonding capabilities of its carboxylic acid group, 3-chloro-2-(methylthio)benzoic acid would be a prime candidate for co-crystallization with other molecules, particularly those containing complementary hydrogen bond acceptors, such as pyridines or other amides. Such studies could lead to new solid forms with tailored properties.

The supramolecular structure of 3-chloro-2-(methylthio)benzoic acid in the solid state would be heavily influenced by a variety of intermolecular interactions.

Hydrogen Bonding: The most significant interaction would undoubtedly be the hydrogen bonds formed by the carboxylic acid groups. Like most carboxylic acids, it is highly probable that 3-chloro-2-(methylthio)benzoic acid would form centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a very common and stable supramolecular synthon observed in the crystal structures of countless benzoic acid derivatives. psu.edursc.orgepa.gov

A detailed analysis of the crystal structure would quantify these interactions, as shown in the hypothetical table below.

| Hypothetical Intermolecular Interactions for 3-chloro-2-(methylthio)benzoic acid | ||

| Interaction Type | Atoms Involved | Typical Distance (Å) |

| Hydrogen Bond | O-H···O (Carboxylic acid dimer) | 2.6 - 2.8 |

| Halogen Bond | C-Cl···O (carbonyl) | 3.0 - 3.5 |

| Weak Hydrogen Bond | C-H···S | 3.5 - 3.9 |

| π-π Stacking | Aromatic Ring Centroid to Centroid | 3.5 - 4.0 |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues

The parent molecule, 3-chloro-2-(methylthio)benzoic acid, is not chiral. Therefore, it would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). These techniques are specifically used to study chiral molecules, which are molecules that are non-superimposable on their mirror images.

However, if a chiral derivative of 3-chloro-2-(methylthio)benzoic acid were to be synthesized, these methods would be essential for its characterization. Chirality could be introduced, for example, by replacing the methyl group of the thioether with a chiral substituent or by synthesizing a derivative with axial chirality.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral analogue, CD spectroscopy would reveal electronic transitions associated with the chromophores in the molecule (the substituted benzene ring and the carboxylic acid group). The signs and magnitudes of the observed Cotton effects in the CD spectrum would provide information about the absolute configuration and conformational preferences of the chiral molecule in solution.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are related phenomena (through the Kronig-Kramers relations) and provide complementary information about the stereochemistry of a chiral compound.

Should a chiral analogue be prepared, the chiroptical data would be crucial for establishing its stereochemical identity.

Computational Chemistry and Theoretical Investigations on 3 Chloro 2 Methylthio Benzoic Acid

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of molecular properties from first principles. These methods are essential for understanding the electron distribution, orbital energies, and inherent reactivity of chemical species.

Density Functional Theory (DFT) stands out as a robust and widely used method for investigating molecular geometries and electronic structures. The conformational landscape of 3-chloro-2-(methylthio)benzoic acid is complex due to the rotational freedom around the C-COOH, C-S, and S-CH₃ bonds. A comprehensive conformational analysis using DFT, for example with the B3LYP functional and a 6-311++G(d,p) basis set, is necessary to identify the stable conformers and their relative energies.

Studies on structurally related ortho-substituted benzoic acids have demonstrated that interactions between the carboxylic acid group and the adjacent substituents are critical in determining the most stable conformation. mdpi.com For 3-chloro-2-(methylthio)benzoic acid , the conformational preference will be dictated by a delicate balance of steric hindrance between the chloro and methylthio groups and electronic interactions, such as intramolecular hydrogen bonding involving the carboxylic proton and the sulfur or chlorine atom. The planarity of the carboxyl group relative to the benzene (B151609) ring is a key determinant of stability, with non-planar arrangements typically being higher in energy. mdpi.com

Table 1: Illustrative DFT Conformational Analysis Data for a Substituted Benzoic Acid This table presents hypothetical data to illustrate the typical output of a DFT conformational analysis. Specific values for 3-chloro-2-(methylthio)benzoic acid would require dedicated computational studies.

| Conformer | Key Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 (Global Minimum) | ~0° | 0.00 | Planar carboxyl group, potential intramolecular H-bond |

| 2 | ~180° | 2.5 | Planar carboxyl group, alternative orientation |

| 3 | ~90° | 8.1 | Non-planar (orthogonal) carboxyl group |

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are highly effective for predicting spectroscopic properties. By calculating properties such as vibrational frequencies and nuclear magnetic shielding tensors, these methods can generate theoretical spectra that aid in the interpretation of experimental results. For instance, comparing calculated Raman spectra with experimental data has been used to confirm the structure of related molecules like 3-chloro-2-methylbenzoic acid. nih.gov This approach can be applied to 3-chloro-2-(methylthio)benzoic acid to assign its characteristic vibrational modes and NMR signals.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations often focus on isolated molecules, Molecular Dynamics (MD) simulations provide a temporal view of a molecule's behavior within a larger system, such as in a solvent. MD simulations can model the explicit interactions between 3-chloro-2-(methylthio)benzoic acid and surrounding solvent molecules (e.g., water), revealing how the solvent influences its conformational flexibility and intermolecular interactions. Studies on other benzoic acid derivatives have successfully used MD to explore their aggregation and adsorption onto surfaces, demonstrating the power of this technique to probe complex environmental effects. gu.se

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and predicting outcomes. Computational chemistry provides the tools to map the entire energy landscape of a reaction. This process involves optimizing the structures of reactants and products and then locating the high-energy transition state that connects them. An Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the identified transition state correctly links the reactants and products along the minimum energy path. This methodology has been applied to understand complex reactions involving related molecules, such as the Ullmann condensation of 2-chlorobenzoic acids, providing clarity on the reaction pathway and the role of intermediates. researchgate.net

In Silico Screening and Molecular Docking Studies (relevant to in vitro biological target interactions)

Molecular docking is a powerful in silico technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Although no specific docking studies for 3-chloro-2-(methylthio)benzoic acid were found, numerous studies have successfully docked benzoic acid derivatives into the active sites of various protein targets, including the main protease of SARS-CoV-2, to assess their potential as inhibitors. nih.gov Such an approach for 3-chloro-2-(methylthio)benzoic acid would involve docking the molecule into a target's binding site and analyzing the resulting binding affinity and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, to predict its biological activity.

Table 2: Illustrative Molecular Docking Results This table is a hypothetical representation of docking results for 3-chloro-2-(methylthio)benzoic acid against a generic protein kinase target to illustrate the type of data generated.

| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-chloro-2-(methylthio)benzoic acid | Protein Kinase X | -7.8 | Val25, Ala42, Lys65 (H-bond), Leu140 |

| Known Inhibitor (Reference) | Protein Kinase X | -9.5 | Gly23, Lys65 (H-bond), Phe155 |

QSAR (Quantitative Structure-Activity Relationship) Modeling for In Vitro Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of novel compounds before they are synthesized and tested. QSAR studies performed on structurally similar molecules, such as benzenesulfonamide (B165840) derivatives, have successfully identified key molecular descriptors—like topological indices and charge distributions—that govern their cytotoxic effects against cancer cell lines. nih.govmdpi.com A QSAR study involving 3-chloro-2-(methylthio)benzoic acid and its analogs could provide a predictive model to guide the design of new derivatives with enhanced biological activity.

In Vitro Biological Activity and Mechanistic Investigations of 3 Chloro 2 Methylthio Benzoic Acid and Its Analogues

Investigation of Biochemical Pathways and Enzyme Inhibition (in vitro)

There is no available research detailing the inhibitory effects of 3-chloro-2-(methylthio)benzoic acid on specific enzymes or its interaction with biochemical pathways in a cell-free environment.

Receptor Binding Studies and Ligand-Target Interactions in Cell-Free Systems

No studies have been published that investigate the binding affinity of 3-chloro-2-(methylthio)benzoic acid to specific biological receptors or characterize its interactions with molecular targets in cell-free assays.

Cellular Assays for Investigating Specific Cellular Responses (in vitro, non-human cell lines)

Information regarding the effects of 3-chloro-2-(methylthio)benzoic acid on specific cellular responses in non-human cell lines is not present in the current body of scientific literature.

Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels

The molecular mechanisms by which 3-chloro-2-(methylthio)benzoic acid might exert its effects at a cellular or subcellular level have not been elucidated in any published research.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Mechanistic Insights (in vitro)

There is no evidence of the use of omics technologies, such as proteomics or metabolomics, to gain mechanistic insights into the biological activity of 3-chloro-2-(methylthio)benzoic acid in in vitro systems.

Structure-Mechanism Relationships Derived from In Vitro Biological Evaluations

Due to the absence of in vitro biological data, no structure-mechanism relationships have been established for 3-chloro-2-(methylthio)benzoic acid and its analogues.

While research exists for structurally related compounds, such as salicylic (B10762653) acid derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which has been studied for its anti-inflammatory and analgesic properties through potential COX-2 inhibition and modulation of NF-κB signaling pathways, these findings are not directly applicable to 3-chloro-2-(methylthio)benzoic acid. nih.govinabj.org Similarly, other chlorinated and methylated benzoic acid derivatives have been synthesized and characterized, but specific in vitro biological activity data as requested is not available. mdpi.comsigmaaldrich.commdpi.comfishersci.ca

Further research is required to explore the in vitro biological activities and potential mechanisms of action of 3-chloro-2-(methylthio)benzoic acid to determine its pharmacological potential.

Applications of 3 Chloro 2 Methylthio Benzoic Acid As a Synthetic Building Block or Intermediate

Utility in the Synthesis of Complex Organic Molecules and Natural Products

The synthesis of complex organic molecules, including natural products and their analogues, often relies on the use of well-defined building blocks that allow for the controlled and sequential introduction of different functional groups. While specific examples of the use of 3-chloro-2-(methylthio)benzoic acid in the total synthesis of natural products are not prominently documented in publicly accessible literature, its structure is analogous to intermediates used in the synthesis of various bioactive compounds.

The carboxylic acid group can be readily converted into a variety of other functionalities, such as esters, amides, or can be reduced to an alcohol. The chloro substituent can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds. Furthermore, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can act as a directing group or be used in further transformations. This array of potential reactions makes it a valuable scaffold for the assembly of complex molecular frameworks.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Optimization

The development of new pharmaceutical agents is a cornerstone of medicinal chemistry. Substituted benzoic acid derivatives are common structural motifs in a vast number of drugs. While direct application of 3-chloro-2-(methylthio)benzoic acid in marketed drugs is not readily apparent from available data, its potential as a precursor for advanced pharmaceutical intermediates is significant.

In the process of lead compound optimization, medicinal chemists systematically modify a biologically active molecule to improve its potency, selectivity, and pharmacokinetic properties. The functional handles on 3-chloro-2-(methylthio)benzoic acid would allow for the systematic exploration of the chemical space around a pharmacophore. For instance, the chloro group could be replaced with other substituents to probe interactions with a biological target, while the methylthio group could be modified to alter the compound's lipophilicity and metabolic stability. A related compound, 3-chloro-2-methylphenylamino benzoic acid, is commercially available and used in the synthesis of various bioactive small molecules, highlighting the utility of this substitution pattern in medicinal chemistry. sigmaaldrich.com

Role in the Development of Agrochemicals and Crop Protection Agents

The search for new and effective agrochemicals is critical for global food security. Many herbicides, insecticides, and fungicides are based on substituted aromatic scaffolds. A Chinese patent describes a process for preparing 3-chloro-2-methyl thiobenzoxide, a related compound, which is noted as a useful intermediate for agrochemicals and medicines. google.com This suggests that the 3-chloro-2-thioether-substituted aromatic core is of interest in the agrochemical industry.

The specific combination of substituents in 3-chloro-2-(methylthio)benzoic acid could impart desirable properties to a potential crop protection agent, such as enhanced efficacy, altered spectrum of activity, or improved environmental profile. The carboxylic acid functionality could be esterified or converted to an amide to modulate the compound's uptake and translocation in plants.

Potential Applications in Material Science (e.g., as a monomer or ligand in coordination chemistry)

The field of material science is constantly seeking new molecular components to create materials with novel properties. Benzoic acid derivatives can be used as monomers in the synthesis of polymers or as ligands in the formation of metal-organic frameworks (MOFs) and coordination polymers.

While there is no specific literature detailing the use of 3-chloro-2-(methylthio)benzoic acid in material science, its structure lends itself to such applications. The carboxylic acid group can be used to link to metal centers in coordination chemistry, potentially forming interesting and functional materials. For example, research on the related compound 3-chlorothiophene-2-carboxylic acid has shown its ability to form transition metal complexes with interesting structural and electronic properties, some of which exhibit anticancer activity. mdpi.com This demonstrates the potential of halogenated thioether-functionalized carboxylic acids to act as versatile ligands. The presence of the chloro and methylthio groups could influence the packing and electronic properties of the resulting materials.

Future Directions and Emerging Research Avenues for 3 Chloro 2 Methylthio Benzoic Acid Research

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of 3-chloro-2-(methylthio)benzoic acid. These computational tools can analyze vast datasets of chemical reactions and biological activities to predict new synthetic routes and identify molecules with desired properties.

Machine learning models, particularly deep learning algorithms like convolutional neural networks (CNNs) and recurrent neural networks (RNNs), are increasingly being used to predict the biological activity of chemical compounds. These models can learn complex structure-activity relationships from large datasets of known molecules and their biological targets. youtube.com By applying these models to virtual libraries of 3-chloro-2-(methylthio)benzoic acid derivatives, researchers can prioritize the synthesis and testing of compounds with the highest probability of success. nih.gov Web-based platforms that utilize quantitative structure-activity relationship (QSAR) models are also emerging, providing freely accessible tools for predicting the biological activity of query molecules against a range of targets. nih.gov

Table 1: Impact of AI and ML in the Research of 3-chloro-2-(methylthio)benzoic acid

| Research Area | Application of AI/ML | Potential Benefits |

| Synthetic Chemistry | AI-driven retrosynthesis planning grace.comacs.org | - Identification of novel and efficient synthetic routes- Reduction in time and cost of synthesis- Optimization of reaction conditions |

| Drug Discovery | ML-based prediction of biological activity nih.gov | - Prioritization of high-potential derivatives for synthesis- Identification of potential biological targets- Acceleration of the drug discovery pipeline |

| Process Optimization | Automated reaction condition optimization | - Increased reaction yields and purity- Reduced resource consumption |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is crucial for improving the synthesis of 3-chloro-2-(methylthio)benzoic acid and its derivatives, focusing on enhanced reactivity, selectivity, and sustainability. Research in this area is exploring the use of new metal-based catalysts and biocatalysts to achieve more efficient and environmentally friendly chemical transformations.

A key step in the synthesis of 3-chloro-2-(methylthio)benzoic acid involves the formation of a carbon-sulfur (C-S) bond. Novel catalytic systems, such as Mn(II)-promoted montmorillonite (B579905) clays, have shown promise for the direct introduction of -SCH3 groups into aromatic compounds. proquest.com These solid-supported catalysts offer advantages in terms of ease of separation and potential for recycling. Other Lewis acids, such as zinc chloride and ferric chloride, have also been employed in related transformations and could be adapted for the synthesis of this specific compound. google.com Furthermore, copper-catalyzed C–S bond formation presents another viable avenue for exploration. thieme-connect.de

In addition to traditional metal catalysts, there is a growing interest in biocatalysis. Enzymes offer unparalleled selectivity under mild reaction conditions and are an environmentally friendly alternative to conventional chemical catalysts. researchgate.netnih.gov While specific enzymes for the synthesis of 3-chloro-2-(methylthio)benzoic acid have not yet been reported, the broader field of biocatalysis is rapidly expanding, with new enzymes being discovered and engineered for a wide range of chemical reactions, including C-C and C-N bond formation. researchgate.netrsc.org The application of biocatalysts to the synthesis of this compound could lead to greener and more efficient manufacturing processes.

Exploration of New Spectroscopic and Analytical Techniques for Detailed Characterization

A thorough understanding of the structural and physicochemical properties of 3-chloro-2-(methylthio)benzoic acid and its derivatives is fundamental for its application. The exploration of new spectroscopic and analytical techniques will enable a more detailed characterization of these compounds in both solid and solution states.

Advanced spectroscopic methods are essential for elucidating the fine structural details of molecules. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, and 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, are routinely used for structural confirmation. ucl.ac.uk For complex derivatives or in cases of isomerism, more advanced NMR techniques may be required to differentiate between closely related structures. researchgate.net The combination of experimental spectroscopic data with computational methods, such as density functional theory (DFT) calculations, can provide deeper insights into the molecular structure and electronic properties of these compounds. ucl.ac.uk

The study of intermolecular interactions and self-association in solution is another important area of research. Techniques like FTIR and NMR spectroscopy can be used to investigate the formation of hydrogen-bonded dimers and other associates in different solvents. ucl.ac.uk Understanding these interactions is crucial as they can influence the compound's solubility, crystallization behavior, and biological activity. Thermal analysis techniques, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), are also valuable for characterizing the thermal stability and decomposition pathways of these compounds and their complexes. researchgate.net

Expansion of In Vitro Biological Screening Paradigms for Novel Target Identification